Methyl 2-(4-methylpiperazino)benzoate
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Overview
Description
Methyl 2-(4-methylpiperazino)benzoate is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.3 g/mol . It is characterized by the presence of a benzoate group attached to a piperazine ring, which is further substituted with a methyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methylpiperazino)benzoate typically involves the reaction of 2-chlorobenzoic acid with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methylpiperazino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized benzoate derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Methyl 2-(4-methylpiperazino)benzoate is utilized in several scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and receptor binding assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4-methylpiperazino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring plays a crucial role in binding to these targets, leading to modulation of their activity. The benzoate group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-ethylpiperazino)benzoate
- Methyl 2-(4-phenylpiperazino)benzoate
- Methyl 2-(4-methylpiperidino)benzoate
Comparison
Methyl 2-(4-methylpiperazino)benzoate is unique due to the presence of the methyl group on the piperazine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct binding affinities and pharmacokinetic properties, making it a valuable tool in research and development .
Biological Activity
Methyl 2-(4-methylpiperazino)benzoate is an organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant case studies.
This compound is characterized by its benzoate structure, which enhances its lipophilicity, facilitating membrane permeability. The piperazine moiety is critical for its interaction with biological targets, particularly in modulating enzyme and receptor activities.
Chemical Structure
- Chemical Formula : C13H18N2O2
- Molecular Weight : 234.29 g/mol
The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. The piperazine ring is pivotal in binding interactions, influencing various biochemical pathways:
- Enzyme Interactions : this compound has been employed in studies examining enzyme kinetics and inhibition. Its structure allows it to act as a substrate or inhibitor for certain enzymes, thereby modulating their activity.
- Receptor Modulation : The compound exhibits potential as a modulator of monoaminergic receptors, which are crucial in neurological functions. Research indicates that derivatives of this compound can influence dopamine levels in the brain, suggesting applications in treating neurological disorders .
Antimicrobial Activity
Research has shown that derivatives of this compound possess antimicrobial properties. For instance, studies on similar piperazine derivatives have demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Anticancer Potential
This compound has been investigated for its anticancer properties. In vitro studies indicate that compounds with similar structures can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting microtubule dynamics .
Case Studies and Research Findings
- Antitubercular Activity : A study on related piperazine derivatives revealed enhanced activity against Mycobacterium tuberculosis, with some compounds demonstrating improved solubility and stability compared to their parent molecules .
- Monoaminergic Receptor Modulation : Microdialysis studies have shown that compounds related to this compound can increase dopamine levels in specific brain regions, indicating potential applications in treating mood disorders .
- Synthesis and Biological Evaluation : A systematic evaluation of synthesized derivatives has highlighted the importance of structural modifications on biological activity. For example, modifications to the piperazine ring significantly affected cytotoxicity and enzyme inhibition profiles .
Data Table: Biological Activities of this compound Derivatives
Properties
IUPAC Name |
methyl 2-(4-methylpiperazin-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-14-7-9-15(10-8-14)12-6-4-3-5-11(12)13(16)17-2/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGKFTBYGATDLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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